

"pharmacokinetic comparison of different salt forms of hydrocodone"

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Compound of Interest

Compound Name: *Hydrocodone Hydrogen Tartrate*
2.5-Hydrate

Cat. No.: *B1261095*

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A Comparative Pharmacokinetic Analysis of Hydrocodone Salt Forms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two different salt forms of the opioid analgesic hydrocodone: bitartrate and polistirex. Due to a lack of publicly available clinical data, a direct pharmacokinetic comparison with the hydrochloride salt form could not be included. The information presented herein is intended to assist researchers and pharmaceutical professionals in understanding the absorption, distribution, metabolism, and excretion characteristics of these commonly prescribed hydrocodone formulations.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of hydrocodone can vary significantly depending on the salt form and the formulation (immediate-release vs. extended-release). The following table summarizes the key pharmacokinetic parameters for hydrocodone bitartrate (immediate-release) and hydrocodone polistirex (extended-release).

Pharmacokinetic Parameter	Hydrocodone Bitartrate (Immediate-Release)	Hydrocodone Polistirex (Extended-Release)
Maximum Plasma Concentration (C _{max})	23.6 ± 5.2 ng/mL	22.8 ± 5.9 ng/mL
Time to Maximum Plasma Concentration (T _{max})	1.3 ± 0.3 hours	3.4 hours
Elimination Half-Life (t _{1/2})	3.8 ± 0.3 hours	Approximately 4 hours
Area Under the Curve (AUC)	Data not available	Data not available

Experimental Protocols

The data presented in this guide are derived from clinical pharmacokinetic studies. The methodologies employed in these studies are crucial for the interpretation of the results.

Bioanalytical Method for Hydrocodone Quantification in Plasma

A common method for the quantification of hydrocodone in human plasma is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

- Plasma samples are typically obtained from subjects at various time points after drug administration.
- A simple liquid-liquid extraction is often employed to isolate the drug from the plasma matrix.
- An internal standard is added to the plasma samples before extraction to ensure accuracy and precision of the measurement.

Chromatographic Separation:

- The extracted samples are injected into an HPLC system.

- Separation of hydrocodone and the internal standard is achieved on a C18 analytical column.
- A mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid) is used for elution.

Mass Spectrometric Detection:

- The eluent from the HPLC is introduced into a tandem mass spectrometer.
- Detection is performed using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.
- Specific precursor-to-product ion transitions are monitored for both hydrocodone and the internal standard to ensure selectivity and sensitivity.

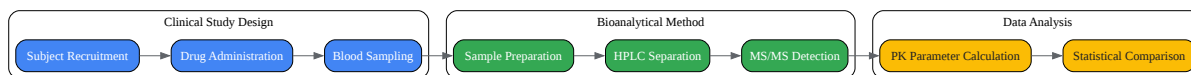
Pharmacokinetic Study Design

The pharmacokinetic parameters for hydrocodone bitartrate were determined following a single oral 10 mg dose in five healthy adult male subjects. Blood samples were collected at various time points post-administration to characterize the plasma concentration-time profile.

The pharmacokinetic data for hydrocodone polistirex was obtained from studies involving multiple dosing of TUSSIONEX® Pennkinetic® Extended-Release Suspension. The reported values represent the pharmacokinetic profile at steady-state.

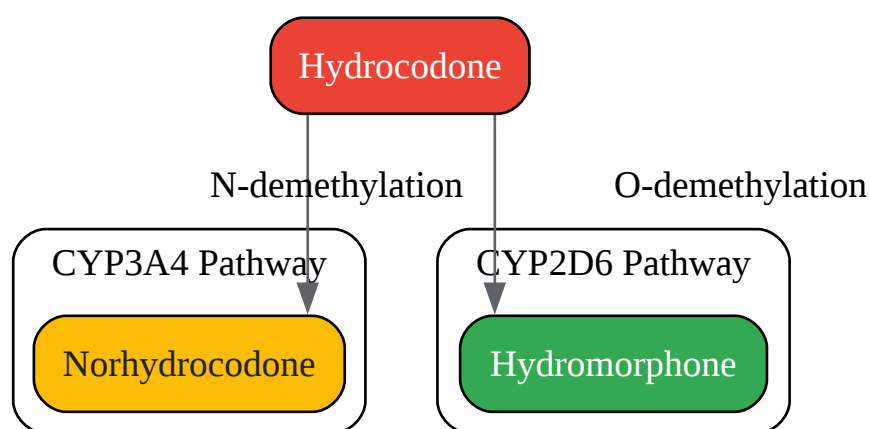
Visualizing the Pharmacokinetic Workflow and Metabolic Pathway

To better illustrate the processes involved in the pharmacokinetic comparison and the metabolic fate of hydrocodone, the following diagrams have been generated using the DOT language.



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Caption: Workflow for a comparative pharmacokinetic study.



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Caption: Major metabolic pathways of hydrocodone.

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